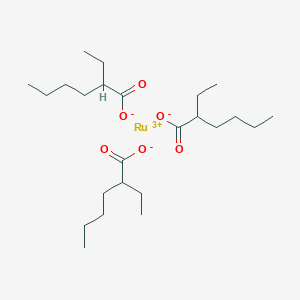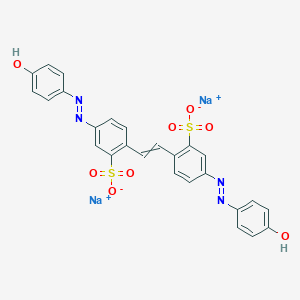
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-202235 is a small molecule drug that acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators derived from arachidonic acid. SB-202235 has been studied for its potential therapeutic applications in conditions such as allergic asthma and other inflammatory diseases .
Preparation Methods
The synthesis of SB-202235 involves the preparation of N-hydroxy-N-(2,3-dihydro-6-phenylmethoxy-3-benzofuranyl)urea. The synthetic route typically includes the following steps:
Formation of the benzofuran ring: This involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core.
Introduction of the phenylmethoxy group: This step involves the substitution reaction to introduce the phenylmethoxy group onto the benzofuran ring.
Formation of the N-hydroxyurea moiety: This involves the reaction of the benzofuran derivative with hydroxylamine and isocyanate to form the N-hydroxyurea structure.
Industrial production methods for SB-202235 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SB-202235 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the N-hydroxyurea moiety.
Substitution: The phenylmethoxy group can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-202235 has been extensively studied for its scientific research applications, including:
Chemistry: As a selective inhibitor of 5-lipoxygenase, SB-202235 is used in studies to understand the role of leukotrienes in various chemical pathways.
Biology: The compound is used to investigate the biological effects of leukotriene inhibition, particularly in inflammatory responses.
Medicine: SB-202235 has potential therapeutic applications in treating inflammatory diseases such as allergic asthma.
Mechanism of Action
SB-202235 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SB-202235 reduces the production of leukotrienes, thereby mitigating inflammation. The molecular targets and pathways involved include the binding of SB-202235 to the active site of 5-lipoxygenase, preventing its catalytic activity .
Comparison with Similar Compounds
SB-202235 is unique in its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor, but with different pharmacokinetic properties and efficacy profiles.
MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits 5-lipoxygenase activity.
L-739,010: A structurally different 5-lipoxygenase inhibitor with varying degrees of selectivity and potency.
Compared to these compounds, SB-202235 offers a unique combination of selectivity, potency, and pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
139149-55-6 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |
InChI |
InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |
InChI Key |
FYAQEFBDKOWIIL-CQSZACIVSA-N |
SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Key on ui other cas no. |
139149-55-6 |
Synonyms |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)




